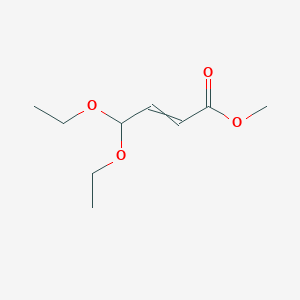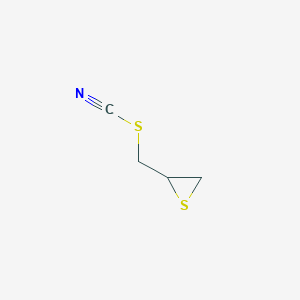![molecular formula C29H22N8O4 B14601233 5-Nitro-2-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzoic acid CAS No. 61038-82-2](/img/structure/B14601233.png)
5-Nitro-2-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitro-2-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzoic acid: is a complex organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzoic acid typically involves the diazotization of an aromatic amine followed by coupling with a suitable aromatic compound. The process begins with the nitration of benzoic acid to introduce the nitro group. This is followed by the diazotization of 2,4,6-trianilinopyrimidine under acidic conditions to form the diazonium salt. The final step involves coupling the diazonium salt with the nitrated benzoic acid under controlled pH conditions to form the azo compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The azo group can be reduced to form hydrazo compounds.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst are used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Reduction: Amino derivatives and hydrazo compounds.
Substitution: Halogenated or sulfonated derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules. Its azo group makes it a useful intermediate in the production of various dyes and pigments .
Biology: In biological research, the compound is used as a staining agent due to its vivid color. It can also be used in the study of enzyme-catalyzed reactions involving azo compounds .
Industry: In the industrial sector, the compound is used in the production of dyes for textiles, inks, and plastics.
Mécanisme D'action
The mechanism of action of 5-Nitro-2-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The azo group can also participate in redox reactions, leading to the formation of radicals that can affect cellular processes .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It can bind to certain receptors, modulating their activity and affecting cellular signaling.
Comparaison Avec Des Composés Similaires
- 2-Hydroxy-5-[(E)-(4-nitrophenyl)diazenyl]benzoic acid
- 4-[(E)-(4-nitrophenyl)diazenyl]benzoic acid
- 2-[(E)-(2-hydroxyphenyl)diazenyl]benzoic acid .
Uniqueness: 5-Nitro-2-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzoic acid is unique due to the presence of the trianilinopyrimidine moiety, which enhances its stability and reactivity. This makes it more versatile in various applications compared to other similar compounds .
Propriétés
Numéro CAS |
61038-82-2 |
|---|---|
Formule moléculaire |
C29H22N8O4 |
Poids moléculaire |
546.5 g/mol |
Nom IUPAC |
5-nitro-2-[(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/C29H22N8O4/c38-28(39)23-18-22(37(40)41)16-17-24(23)35-36-25-26(30-19-10-4-1-5-11-19)33-29(32-21-14-8-3-9-15-21)34-27(25)31-20-12-6-2-7-13-20/h1-18H,(H,38,39)(H3,30,31,32,33,34) |
Clé InChI |
ZNUGYCOBQSEFDZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=C(C(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4)N=NC5=C(C=C(C=C5)[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Phenylethenyl)-4H-furo[3,2-B]indole](/img/structure/B14601154.png)
![N,N-Diethyl-N-[(4-hydroxyphenyl)methyl]ethanaminium iodide](/img/structure/B14601166.png)


![Ethyl chloro(2-{2-[(prop-2-yn-1-yl)sulfanyl]phenyl}hydrazinylidene)acetate](/img/structure/B14601198.png)




![1,4-Dithiaspiro[4.4]nonane 1-oxide](/img/structure/B14601226.png)


![4-[4-(Morpholin-4-yl)phenyl]butanoic acid](/img/structure/B14601265.png)
![1,1'-[1,4-Phenylenebis(methylene)]bis(2-ethylaziridine)](/img/structure/B14601267.png)
